molecular formula C11H13N3O3S B1390975 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177318-35-2

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1390975
CAS No.: 1177318-35-2
M. Wt: 267.31 g/mol
InChI Key: XIVORVIZRWAOKD-UHFFFAOYSA-N
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Description

“5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3O3S . It has a molecular weight of 267.3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxadiazole ring attached to a phenyl ring that is substituted with an isopropylsulfonyl group .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 267.30 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : Research has explored the synthesis of various N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. These studies include the investigation of conformational isomers and their stability (Roman et al., 2007).

  • Crystal Structure Analysis : Studies have been conducted on the synthesis and crystal structure analysis of N-substituted-5-aryl-1,3,4-oxadiazole-2-amine, providing insights into the structural properties of related compounds (Xi Li-min, 2010).

Antifungal and Antibacterial Properties

  • Antifungal Activity : Various derivatives of 1,3,4-oxadiazole, similar to the compound , have shown promising antifungal activity against several human pathogenic fungal strains (Nimbalkar et al., 2016).

  • Antibacterial Efficacy : Certain derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity, demonstrating effectiveness against various bacterial strains (Khalid et al., 2016).

Anticancer Activity

  • Antiproliferative Agents : Research has synthesized and tested various 1,3,4-oxadiazole analogues for their antiproliferative activity against multiple cancer cell lines, showing significant results (Ahsan et al., 2018).

  • Anticancer Evaluation : Studies involving the synthesis of 2-amino-1,3,4-oxadiazole derivatives have evaluated their activity against various human cancer cell lines, demonstrating their potential in cancer treatment (Yakantham et al., 2019).

Miscellaneous Biological Activities

  • Cholinesterase Inhibition : Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been evaluated for their potential as inhibitors of acetyl- and butyrylcholinesterase, indicating their relevance in treating dementias and myasthenia gravis (Pflégr et al., 2022).

  • Anthelmintic Activity : Research has synthesized various 1,3,4-oxadiazole derivatives and evaluated their anthelmintic activity, demonstrating potential in this area (Patel et al., 2010).

Safety and Hazards

The safety and hazards of “5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” are not specified in the available sources .

Properties

IUPAC Name

5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVORVIZRWAOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

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